An In-depth Technical Guide to the Synthesis and Characterization of Adamantane-1-carboxamidine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Adamantane-1-carboxamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane-1-carboxamidine hydrochloride is a rigid, cage-like hydrocarbon structure featuring a carboxamidine functional group, making it a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique three-dimensional structure and lipophilic nature have positioned it as a valuable scaffold in the design of therapeutic agents, particularly in the realm of antiviral and neuroprotective drugs.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of adamantane-1-carboxamidine hydrochloride, including detailed experimental protocols, tabulated characterization data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The adamantane moiety, with its diamondoid structure, offers a unique combination of steric bulk, high symmetry, and lipophilicity.[2] These characteristics can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by improving membrane permeability and metabolic stability.[2][4] The incorporation of a carboxamidine group introduces a basic and highly polar functional group capable of forming strong interactions with biological targets. Adamantane derivatives have shown promise as antiviral agents, with some acting as inhibitors of viral ion channels, such as the M2 proton channel of the influenza A virus.[5][6] Furthermore, adamantane-based compounds have been investigated for their neuroprotective effects, often through the modulation of ion channels and receptor signaling pathways in the central nervous system.[2][7]
Synthesis of Adamantane-1-carboxamidine Hydrochloride
The synthesis of adamantane-1-carboxamidine hydrochloride is typically achieved through a multi-step process commencing with an adamantane derivative. A common and effective route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia.
Synthetic Pathway
The overall synthetic scheme can be visualized as a two-step process starting from adamantane-1-carbonitrile.
Caption: Synthetic pathway for adamantane-1-carboxamidine hydrochloride.
Experimental Protocol
Step 1: Synthesis of Ethyl adamantane-1-carboximidate hydrochloride
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with adamantane-1-carbonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).
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HCl Gas Introduction: The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Isolation: The reaction mixture is then concentrated under reduced pressure to yield the crude ethyl adamantane-1-carboximidate hydrochloride as a white solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of Adamantane-1-carboxamidine hydrochloride
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Reaction Setup: The crude ethyl adamantane-1-carboximidate hydrochloride from the previous step is dissolved in a saturated solution of ammonia in anhydrous ethanol.
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Reaction Conditions: The mixture is stirred at room temperature in a sealed vessel. The progress of the reaction is monitored by TLC.
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Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether and filtered to afford adamantane-1-carboxamidine hydrochloride as a white crystalline solid. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Characterization
The structure and purity of the synthesized adamantane-1-carboxamidine hydrochloride are confirmed through various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉ClN₂ |
| Molecular Weight | 214.73 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 50417-14-6 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |
| ~9.0-10.0 (br s, 2H, -NH₂) | ~165-170 (C=N) |
| ~8.5-9.5 (br s, 2H, -NH₂) | ~40-45 (Quaternary C of Adamantane) |
| ~2.1-2.3 (m, 9H, Adamantane CH) | ~35-40 (Adamantane CH) |
| ~1.7-1.9 (m, 6H, Adamantane CH₂) | ~28-33 (Adamantane CH₂) |
3.2.2. Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amidinium) | 3400-3100 (broad) |
| C-H stretch (adamantane) | 2950-2850 |
| C=N stretch (amidinium) | 1680-1650 |
| N-H bend | 1650-1580 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometric analysis is expected to show a molecular ion peak corresponding to the free base (adamantane-1-carboxamidine) after the loss of HCl.
| Technique | Expected m/z | Assignment |
| ESI-MS | 179.1597 | [M+H]⁺ of free base (C₁₁H₁₉N₂) |
Biological Activity and Mechanism of Action
Adamantane derivatives are known to exhibit a range of biological activities, with antiviral and neurological applications being the most prominent.
Antiviral Activity
The antiviral mechanism of many adamantane derivatives, such as amantadine, involves the blockage of viral ion channels.[5] In the case of influenza A, amantadine targets the M2 proton channel, which is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is inhibited, preventing the release of the viral genome into the cytoplasm and thus halting replication.
Caption: Mechanism of action of adamantane derivatives as M2 channel blockers.
Recent studies have also suggested that adamantane derivatives may possess activity against other viruses, including SARS-CoV-2.[1] The proposed mechanisms include the modulation of endosomal pH and interference with viral entry and replication pathways.
Neurological Activity
In the central nervous system, adamantane derivatives like memantine act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By modulating the activity of this ion channel, they can regulate glutamatergic neurotransmission, which is implicated in various neurological disorders.
Conclusion
Adamantane-1-carboxamidine hydrochloride represents a promising molecular scaffold for the development of novel therapeutic agents. This guide has outlined a feasible synthetic route and provided an expected characterization profile for this compound. Further research into its specific biological targets and mechanisms of action will be crucial for realizing its full therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
- 1. Buy Adamantane-1-carboxamidine hydrochloride | 50417-14-6 [smolecule.com]
- 2. connectsci.au [connectsci.au]
- 3. jchr.org [jchr.org]
- 4. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
